molecular formula C12H12N2O5S B2409069 Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate CAS No. 888412-90-6

Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate

Cat. No. B2409069
CAS RN: 888412-90-6
M. Wt: 296.3
InChI Key: FWMLGFSAGLPGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been popular in the recreational drug market due to its psychoactive effects. However, MDPT has also been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain. This compound has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the psychoactive effects of this compound. In addition, this compound has been found to bind to the mu-opioid receptor, which is responsible for its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound increases the levels of dopamine and norepinephrine in the brain, which leads to feelings of euphoria and increased energy. This compound has also been found to have analgesic effects, which are likely due to its binding to the mu-opioid receptor. In addition, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. In addition, this compound has a number of potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation is that this compound has psychoactive effects, which could make it difficult to conduct research on its therapeutic applications without confounding factors.

Future Directions

There are a number of future directions for research on Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate. One area of research could be the development of this compound derivatives with improved therapeutic properties. Another area of research could be the investigation of the mechanism of action of this compound and its effects on neurotransmitter systems. Additionally, further research could be conducted on the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

Methyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl chloroformate and triethylamine to form ethyl 2-(2-aminothiophene-3-carboxamido)thiophene-3-carboxylate. This intermediate is then reacted with pyrrolidine-2,5-dione and methyl chloroformate to produce this compound.

properties

IUPAC Name

methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-19-12(18)7-4-5-20-11(7)13-8(15)6-14-9(16)2-3-10(14)17/h4-5H,2-3,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMLGFSAGLPGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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